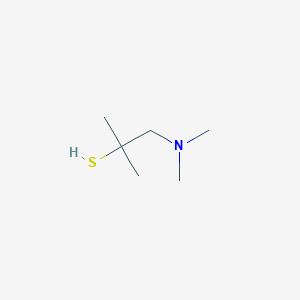
3-Chlor-4-morpholino-1,2,5-thiadiazol
Übersicht
Beschreibung
AXL 1717, also known as picropodophyllotoxin, is a selective inhibitor of the type 1 insulin-like growth factor receptor (IGF-1R). This receptor is a transmembrane protein activated by insulin-like growth factor 1 (IGF-1) and plays a crucial role in cell growth and anabolic effects in adults. Over-expression of IGF-1R is associated with various cancers, making AXL 1717 a promising candidate for anti-cancer therapies .
Wissenschaftliche Forschungsanwendungen
AXL 1717 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of IGF-1R and its effects on cell growth.
Biology: Investigated for its role in cell cycle regulation and apoptosis in cancer cells.
Medicine: Under clinical trials for the treatment of non-small cell lung cancer and other malignancies.
Industry: Potential applications in the development of anti-cancer drugs and therapeutic agents.
Wirkmechanismus
Target of Action
It is known that certain 1,2,5-thiadiazole derivatives can interact with heat shock protein 90 (hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins .
Mode of Action
Some 1,2,5-thiadiazole derivatives have been found to block the activity of hsp90 . This inhibition results in the degradation of several oncoproteins .
Biochemical Pathways
The inhibition of hsp90 can affect multiple biochemical pathways due to its role in protein folding .
Result of Action
The inhibition of hsp90 can lead to the degradation of several oncoproteins , which could potentially influence cell growth and proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: AXL 1717 is synthesized through a series of chemical reactions starting from podophyllotoxin. The synthetic route involves the selective hydroxylation and methoxylation of the podophyllotoxin molecule to yield picropodophyllotoxin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .
Industrial Production Methods: Industrial production of AXL 1717 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to isolate the desired product. The final compound is then formulated for oral administration .
Analyse Chemischer Reaktionen
Arten von Reaktionen: AXL 1717 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen in AXL 1717 können oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, um Ketone oder Aldehyde wieder in Hydroxylgruppen umzuwandeln.
Substitution: Die Methoxygruppen in AXL 1717 können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von AXL 1717 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
4. Wissenschaftliche Forschungsanwendungen
AXL 1717 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Hemmung von IGF-1R und seine Auswirkungen auf das Zellwachstum zu untersuchen.
Biologie: Untersucht wurde seine Rolle bei der Zellzyklusregulation und Apoptose in Krebszellen.
Medizin: Befindet sich in klinischen Studien zur Behandlung von nicht-kleinzelligem Lungenkrebs und anderen malignen Erkrankungen.
Industrie: Mögliche Anwendungen bei der Entwicklung von Antikrebsmedikamenten und therapeutischen Mitteln.
5. Wirkmechanismus
AXL 1717 übt seine Wirkung aus, indem es selektiv die IGF-1R-Tyrosinkinase hemmt. Diese Hemmung blockiert die nachgeschalteten Signalwege, die an Zellproliferation und Überleben beteiligt sind. Die Verbindung induziert einen Zellzyklusarrest in der G2-M-Phase und fördert die Apoptose in Krebszellen. Zu den molekularen Zielstrukturen gehören der IGF-1R und seine assoziierten Signalmoleküle wie Akt und Erk1/2 .
Ähnliche Verbindungen:
Picropodophyllin: Ein weiterer IGF-1R-Inhibitor mit ähnlicher Struktur und Funktion.
PPP: Eine verwandte Verbindung mit potenter Antikrebsaktivität.
LBH589: Ein Histondeacetylase-Inhibitor, der die Wirkung von AXL 1717 in Kombinationstherapien verstärkt.
Einzigartigkeit von AXL 1717: AXL 1717 ist einzigartig aufgrund seiner hohen Selektivität für IGF-1R und seiner Fähigkeit, ein vollständiges Tumorrückgangs in präklinischen Modellen zu induzieren. Im Gegensatz zu anderen Inhibitoren beeinflusst AXL 1717 den Insulinrezeptor nicht, wodurch potenzielle Nebenwirkungen im Zusammenhang mit dem Glukosestoffwechsel minimiert werden .
Vergleich Mit ähnlichen Verbindungen
Picropodophyllin: Another IGF-1R inhibitor with similar structure and function.
PPP: A related compound with potent anti-cancer activity.
LBH589: A histone deacetylase inhibitor that enhances the effects of AXL 1717 in combination therapies.
Uniqueness of AXL 1717: AXL 1717 is unique due to its high selectivity for IGF-1R and its ability to induce complete tumor regression in preclinical models. Unlike other inhibitors, AXL 1717 does not affect the insulin receptor, minimizing potential side effects related to glucose metabolism .
Eigenschaften
IUPAC Name |
4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUCCQWGVCJGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184248 | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30165-96-9 | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30165-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15N21L9HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Chloro-4-morpholino-1,2,5-thiadiazole in the synthesis of S-(-)-Timolol?
A1: In the synthesis of S-(-)-Timolol described in the research paper [], 3-Chloro-4-morpholino-1,2,5-thiadiazole acts as a reagent. It reacts with an oxazolidine derivative, derived from S-(-)-3-t-butylamino-1,2-propanediol and benzaldehyde, in the presence of t-BuOK in t-BuOH. This reaction is followed by hydrolysis to yield the target product, S-(-)-Timolol.
Q2: Are there alternative synthetic routes to S-(-)-Timolol that do not use 3-Chloro-4-morpholino-1,2,5-thiadiazole?
A2: While the provided research focuses on a specific synthetic route [], other methods for synthesizing S-(-)-Timolol might exist. Exploring alternative synthetic pathways is crucial for optimizing production costs and environmental impact. Further research and literature review are necessary to identify and compare different approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)

![(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate](/img/structure/B28612.png)



![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)



![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)



